
2,6-二溴-4-甲基苯胺
描述
2,6-Dibromo-4-methylaniline: is an organic compound with the molecular formula C7H7Br2N . It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 6th positions, and a methyl group is substituted at the 4th position of the benzene ring. This compound is known for its light brown powder form and is insoluble in water .
科学研究应用
2,6-Dibromo-4-methylaniline has several applications in scientific research:
作用机制
Target of Action
It is known to be used as a coupling reagent in spectrophotometric determination of carbaryl in various environmental samples .
Mode of Action
2,6-Dibromo-4-methylaniline undergoes a Suzuki-coupling reaction with 2-dihydroxyboryl-3-methyl-2-cyclopenten-1-one during the synthesis of dinuclear dichlorotitanium complexes . This suggests that the compound interacts with its targets via a coupling reaction, leading to the formation of new chemical structures.
Biochemical Pathways
Its involvement in the suzuki-coupling reaction suggests it may influence pathways related to the synthesis of complex organic compounds .
Result of Action
It’s known to cause eye and skin irritation, and it can be harmful if swallowed, in contact with skin, or if inhaled . It also causes respiratory tract irritation .
Action Environment
The action, efficacy, and stability of 2,6-Dibromo-4-methylaniline can be influenced by various environmental factors. For instance, it is used as a coupling reagent in spectrophotometric determination of carbaryl in various environmental samples , suggesting that its efficacy may be influenced by the presence of other chemicals in the environment.
生化分析
Biochemical Properties
2,6-Dibromo-4-methylaniline plays a crucial role in biochemical reactions, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes. It interacts with various enzymes and proteins, facilitating or inhibiting biochemical pathways. For instance, it undergoes Suzuki-coupling reactions with other compounds to form complex molecules . The interactions of 2,6-Dibromo-4-methylaniline with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, which can further interact with biomolecules, affecting their function and stability.
Cellular Effects
2,6-Dibromo-4-methylaniline has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression. For example, the presence of 2,6-Dibromo-4-methylaniline can induce oxidative stress in cells, leading to the activation of stress response pathways .
Molecular Mechanism
At the molecular level, 2,6-Dibromo-4-methylaniline exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. The compound’s bromine atoms can form halogen bonds with amino acid residues in proteins, affecting their conformation and activity. Additionally, 2,6-Dibromo-4-methylaniline can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4-methylaniline can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2,6-Dibromo-4-methylaniline can degrade over time, leading to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular processes, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4-methylaniline vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain concentration of 2,6-Dibromo-4-methylaniline is required to elicit a significant biochemical response . High doses of the compound can result in oxidative stress, DNA damage, and apoptosis in animal cells.
Metabolic Pathways
2,6-Dibromo-4-methylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have different biochemical properties . These metabolic pathways can influence the compound’s overall impact on cellular function and its potential toxicity.
Transport and Distribution
Within cells and tissues, 2,6-Dibromo-4-methylaniline is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters can facilitate its uptake and distribution . The localization and accumulation of 2,6-Dibromo-4-methylaniline in different cellular compartments can affect its biochemical activity and potential toxicity.
Subcellular Localization
The subcellular localization of 2,6-Dibromo-4-methylaniline is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can accumulate in the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific biomolecules and exert its biochemical effects . The localization of 2,6-Dibromo-4-methylaniline within cells can determine its impact on cellular processes and its potential as a therapeutic agent.
准备方法
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-4-methylaniline can be synthesized from p-toluidine through a bromination reaction. The process involves the following steps:
Bromination of p-toluidine:
p-Toluidine is treated with bromine in the presence of a suitable solvent like acetic acid or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the 2nd and 6th positions .Industrial Production Methods: In industrial settings, the production of 2,6-Dibromo-4-methylaniline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
化学反应分析
Types of Reactions: 2,6-Dibromo-4-methylaniline undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It undergoes Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in a suitable solvent like ethanol or water.
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base like potassium carbonate, and a boronic acid in a solvent like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are the major products formed from Suzuki-Miyaura coupling reactions.
相似化合物的比较
- 2,6-Dibromoaniline
- 2-Bromo-4-methylaniline
- 4-Methylaniline hydrochloride
- p-Toluidine
Comparison:
- 2,6-Dibromoaniline : Similar to 2,6-Dibromo-4-methylaniline but lacks the methyl group at the 4th position.
- 2-Bromo-4-methylaniline : Contains only one bromine atom at the 2nd position, making it less reactive in substitution reactions.
- 4-Methylaniline hydrochloride : Lacks the bromine atoms, making it less versatile in coupling reactions.
- p-Toluidine : The parent compound from which 2,6-Dibromo-4-methylaniline is synthesized .
2,6-Dibromo-4-methylaniline stands out due to its dual bromine substitutions, which enhance its reactivity and versatility in various chemical reactions.
属性
IUPAC Name |
2,6-dibromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDIROHVRVQMRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219972 | |
| Record name | 2,6-Dibromo-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6968-24-7 | |
| Record name | 2,6-Dibromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6968-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dibromo-p-toluidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006968247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6968-24-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dibromo-p-toluidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dibromo-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.439 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIBROMO-P-TOLUIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG4229W2D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(pyridine-4-carbonylamino)ethyl]pyridine-4-carboxamide](/img/structure/B181516.png)
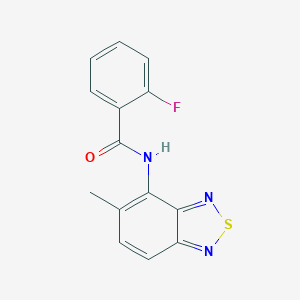
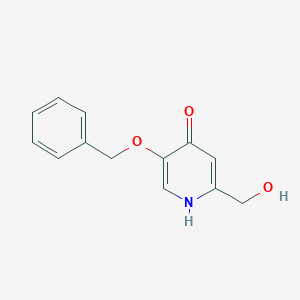
![3-bromo-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B181520.png)

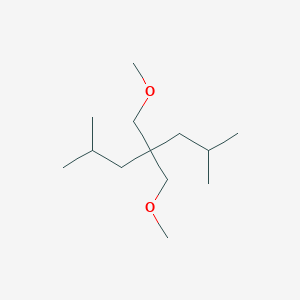

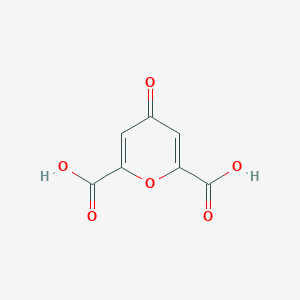
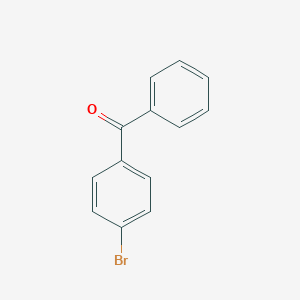
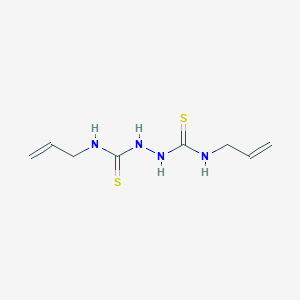
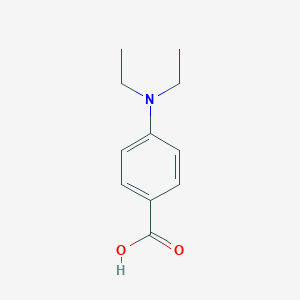
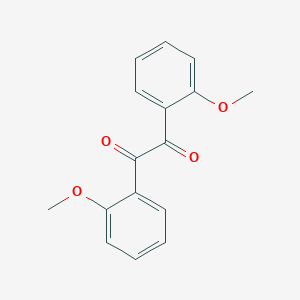
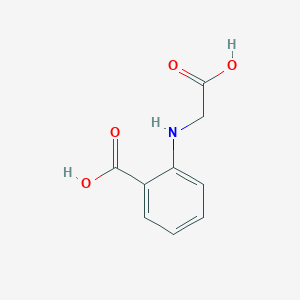
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
